1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid
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Overview
Description
1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid is a compound that combines the structural features of imidazole and nitric acid. Imidazole is a five-membered heterocyclic moiety with significant importance in various fields due to its chemical and biological properties. The addition of nitric acid introduces nitrate functionality, which can influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-2-phenylethyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. For the specific compound , the starting materials would include a cyclohexyl and phenylethyl substituted aldehyde.
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for the inclusion of various functional groups under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclohexyl-2-phenylethyl)imidazole undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the imidazole ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexyl-2-phenylethyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The nitrate group can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different reactivity.
Thiazole: Similar heterocyclic structure but with a sulfur atom.
Uniqueness
1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid is unique due to the combination of cyclohexyl and phenylethyl groups, which can influence its physical and chemical properties.
Properties
CAS No. |
59666-77-2 |
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Molecular Formula |
C17H23N3O3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(2-cyclohexyl-2-phenylethyl)imidazole;nitric acid |
InChI |
InChI=1S/C17H22N2.HNO3/c1-3-7-15(8-4-1)17(13-19-12-11-18-14-19)16-9-5-2-6-10-16;2-1(3)4/h1,3-4,7-8,11-12,14,16-17H,2,5-6,9-10,13H2;(H,2,3,4) |
InChI Key |
LLAWZIPYRCCCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN2C=CN=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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